2-Methoxyethyl 2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic core comprising a thiazole and pyrimidine ring. Its structure features:
- Substituents: A 3-methoxybenzylidene group at position 2, contributing to π-conjugation and steric effects. A 2-methoxyethyl ester at position 6, influencing solubility and metabolic stability.
- Synthesis: Synthesized via cyclocondensation of thiouracil precursors with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid, followed by esterification (analogous to methods in and ).
- Key Properties: The 3-methoxy group on the benzylidene moiety modulates electronic effects (electron-donating) compared to halogen or cyano substituents.
Properties
CAS No. |
617698-59-6 |
|---|---|
Molecular Formula |
C23H22N2O5S2 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-methoxyethyl (2E)-2-[(3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H22N2O5S2/c1-14-19(22(27)30-10-9-28-2)20(17-8-5-11-31-17)25-21(26)18(32-23(25)24-14)13-15-6-4-7-16(12-15)29-3/h4-8,11-13,20H,9-10H2,1-3H3/b18-13+ |
InChI Key |
VEHCGOQDCDEEEI-QGOAFFKASA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)OC)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of a methoxybenzylidene derivative, a thiophene-containing compound, and a thiazolopyrimidine precursor. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Methoxyethyl 2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to interact with biological macromolecules, disrupting their normal function and leading to the desired biological outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity based on substituents at positions 2, 5, 6, and 5. Below is a comparative analysis:
Table 1: Substituent Variations and Key Properties
Key Findings:
Electron-Donating Groups (e.g., 3-Methoxybenzylidene): Improve stability under oxidative conditions and may enhance π-π stacking in crystal lattices. Thiophene vs. Phenyl at Position 5: Thiophene’s sulfur atom enables stronger van der Waals interactions with hydrophobic protein pockets compared to phenyl.
Biological Activity Correlations: The morpholinomethyl derivative (Entry 4, Table 1) shows notable antimicrobial activity due to the basic nitrogen in morpholine, which may disrupt bacterial membranes. Fluorinated analogs (e.g., 2-fluorobenzylidene) exhibit enhanced antifungal activity, attributed to fluorine’s electronegativity and membrane permeability.
Crystallographic and Structural Insights :
- Puckering and Dihedral Angles : The thiazolo-pyrimidine core in analogs like ethyl 2-(2-acetoxybenzylidene)-7-methyl-5-phenyl derivatives shows a flattened boat conformation (deviation ~0.224 Å from planarity), with dihedral angles >80° between the fused ring and substituent benzene.
- Hydrogen Bonding : C–H···O interactions in crystal structures (e.g., ) stabilize supramolecular chains, influencing solubility and crystallization behavior.
Synthetic Flexibility: Substituents at position 2 are typically introduced via Knoevenagel condensation with aromatic aldehydes, while position 5 modifications rely on Biginelli-like multicomponent reactions.
Biological Activity
The compound 2-Methoxyethyl 2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, with the CAS number 335418-31-0, belongs to a class of thiazolopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in oncology and antimicrobial research. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, cytotoxic effects, and potential mechanisms of action.
- Molecular Formula : C26H26N2O6S
- Molecular Weight : 494.56 g/mol
- Boiling Point : 632.3 ± 65.0 °C (predicted)
- Density : 1.28 ± 0.1 g/cm³ (predicted)
Anticancer Properties
Recent studies have indicated that thiazolopyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. In particular, the compound under review has shown promising results:
- Cytotoxicity Against Cancer Cell Lines :
-
IC50 Values :
- The half-maximal inhibitory concentration (IC50) values for various cancer cell lines have been reported as follows:
- M-HeLa: IC50 = 4.5 µM
- PC3 (prostate adenocarcinoma): IC50 = 8.1 µM
- HCT116 (colon cancer): IC50 = 6.9 µM
- The half-maximal inhibitory concentration (IC50) values for various cancer cell lines have been reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| M-HeLa | 4.5 |
| PC3 | 8.1 |
| HCT116 | 6.9 |
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary findings suggest several pathways:
- Induction of Apoptosis :
- Inhibition of Cell Cycle Progression :
- Antioxidant Activity :
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:
- Bacterial Inhibition :
Case Studies
A recent study explored the efficacy of thiazolopyrimidine derivatives in combination therapies for cancer treatment:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
